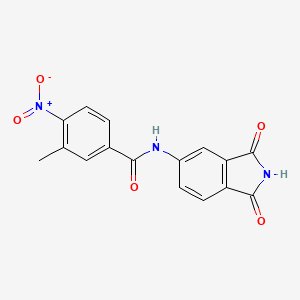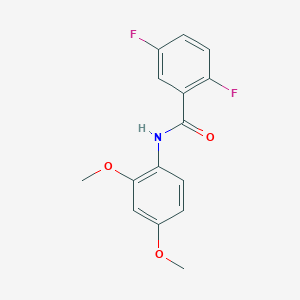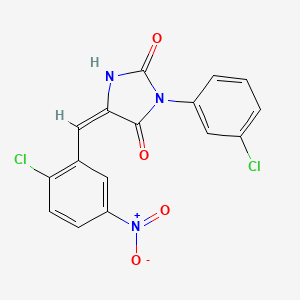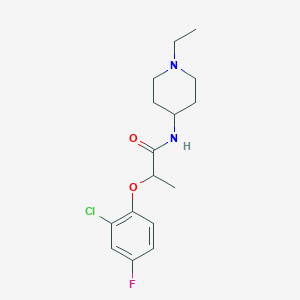![molecular formula C22H17BrN2O2S B4705334 2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4705334.png)
2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the family of quinazolinone derivatives. This compound has attracted the attention of researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to regulate blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, ease of synthesis, and availability. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
For the research on 2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone include the following:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential use in combination therapy with other drugs.
4. Investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
5. Studies on its pharmacokinetics and pharmacodynamics to determine its safety and efficacy.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-27-20-12-5-4-11-19(20)25-21(26)17-9-2-3-10-18(17)24-22(25)28-14-15-7-6-8-16(23)13-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSCTJPHLSKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4705255.png)

![2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4705264.png)
![N-[4-(4-morpholinyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B4705267.png)
![4-{[(1-methyl-3-phenylpropyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4705277.png)
![3-({2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4705290.png)
![4-(4-chlorophenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B4705298.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4705302.png)



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4705342.png)
![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4705351.png)
